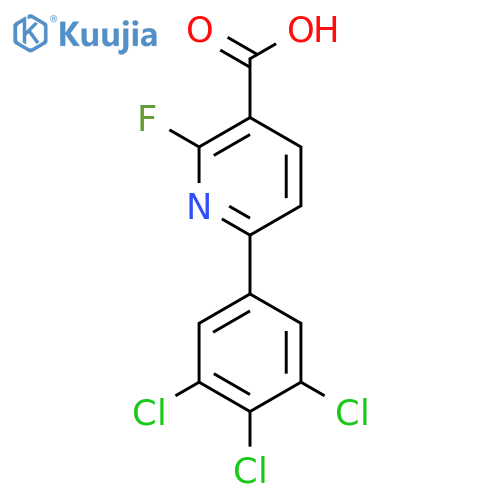Cas no 1361580-50-8 (2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid)

1361580-50-8 structure
商品名:2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid
CAS番号:1361580-50-8
MF:C12H5Cl3FNO2
メガワット:320.531003713608
CID:4923423
2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid
-
- インチ: 1S/C12H5Cl3FNO2/c13-7-3-5(4-8(14)10(7)15)9-2-1-6(12(18)19)11(16)17-9/h1-4H,(H,18,19)
- InChIKey: AXYFCKXNJYFAJB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC(C(=O)O)=C(N=1)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 335
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 4.4
2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023028550-500mg |
2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid |
1361580-50-8 | 97% | 500mg |
$1,078.00 | 2022-03-01 | |
| Alichem | A023028550-250mg |
2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid |
1361580-50-8 | 97% | 250mg |
$680.00 | 2022-03-01 | |
| Alichem | A023028550-1g |
2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid |
1361580-50-8 | 97% | 1g |
$1,596.00 | 2022-03-01 |
2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
1361580-50-8 (2-Fluoro-6-(3,4,5-trichlorophenyl)nicotinic acid) 関連製品
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
